5-[Bis(2-hydroxyethyl)amino]pentan-2-one
Overview
Description
5-[Bis(2-hydroxyethyl)amino]pentan-2-one is a versatile chemical compound with the molecular formula C9H19NO3. It is known for its unique structure, which includes both hydroxyethyl and amino groups. This compound is widely used in various scientific research fields due to its reactivity and functional properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-[Bis(2-hydroxyethyl)amino]pentan-2-one typically involves a multi-step process. One common method is the reductive amination of pentan-2-one with bis(2-hydroxyethyl)amine. This reaction is usually carried out in the presence of a reducing agent such as sodium cyanoborohydride or hydrogen gas with a suitable catalyst .
Industrial Production Methods
In industrial settings, the production of this compound often employs continuous-flow synthesis techniques. This method enhances the efficiency and yield of the compound by maintaining optimal reaction conditions throughout the process .
Chemical Reactions Analysis
Types of Reactions
5-[Bis(2-hydroxyethyl)amino]pentan-2-one undergoes various chemical reactions, including:
Oxidation: The hydroxyethyl groups can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The carbonyl group in the pentan-2-one moiety can be reduced to form alcohols.
Substitution: The amino group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are frequently used.
Substitution: Reagents like alkyl halides or acyl chlorides are used in substitution reactions.
Major Products
The major products formed from these reactions include various alcohols, aldehydes, carboxylic acids, and substituted amines, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
5-[Bis(2-hydroxyethyl)amino]pentan-2-one has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.
Biology: The compound is employed in the study of enzyme mechanisms and protein interactions due to its ability to form stable complexes with biomolecules.
Medicine: It serves as a precursor in the synthesis of drugs and therapeutic agents.
Industry: The compound is utilized in the production of polymers, resins, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 5-[Bis(2-hydroxyethyl)amino]pentan-2-one involves its interaction with various molecular targets. The hydroxyethyl and amino groups enable the compound to form hydrogen bonds and electrostatic interactions with proteins and enzymes, thereby modulating their activity. These interactions can influence biochemical pathways and cellular processes, making the compound valuable in both research and therapeutic applications .
Comparison with Similar Compounds
Similar Compounds
- 5-[Bis(2-hydroxyethyl)amino]-2,4(1H,3H)-pyrimidinedione
- 5-[Bis(2-hydroxyethyl)amino]-6-methyl-2,4(1H,3H)-pyrimidinedione
- 5-[Bis(2-hydroxyethyl)amino]-9,10,11,12-tetrahydro-8H-1benzothieno[2’,3’:4,5]pyrimido[2,1-a]phthalazin-8-one
Uniqueness
5-[Bis(2-hydroxyethyl)amino]pentan-2-one is unique due to its specific combination of functional groups, which confer distinct reactivity and interaction properties. This makes it particularly useful in applications requiring precise molecular modifications and interactions .
Properties
IUPAC Name |
5-[bis(2-hydroxyethyl)amino]pentan-2-one | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H19NO3/c1-9(13)3-2-4-10(5-7-11)6-8-12/h11-12H,2-8H2,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DNNILJGFRIKXHA-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)CCCN(CCO)CCO | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H19NO3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90301255 | |
Record name | 5-[bis(2-hydroxyethyl)amino]pentan-2-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90301255 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
189.25 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
86271-48-9 | |
Record name | NSC142076 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=142076 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 5-[bis(2-hydroxyethyl)amino]pentan-2-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90301255 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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